molecular formula C23H24N4O4S2 B11357904 N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide

N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide

Cat. No.: B11357904
M. Wt: 484.6 g/mol
InChI Key: GPIMMIOAXHPQNB-UHFFFAOYSA-N
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Description

N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a thiadiazole ring, a pyrrolidinone moiety, and sulfonyl and acetamide functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the thiadiazole and pyrrolidinone derivatives. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include sulfur-containing compounds, amines, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like crystallization, distillation, and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can target the carbonyl groups or the thiadiazole ring, leading to different reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in appropriate solvents.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles in polar or non-polar solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways, resulting in changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide shares structural similarities with other thiadiazole and pyrrolidinone derivatives, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24N4O4S2

Molecular Weight

484.6 g/mol

IUPAC Name

N-[5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C23H24N4O4S2/c1-3-16-6-4-5-7-19(16)27-13-17(12-21(27)29)22-25-26-23(32-22)24-20(28)14-33(30,31)18-10-8-15(2)9-11-18/h4-11,17H,3,12-14H2,1-2H3,(H,24,26,28)

InChI Key

GPIMMIOAXHPQNB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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